molecular formula C19H19BrN4O B2825498 2-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzamide CAS No. 2034486-92-3

2-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzamide

Cat. No. B2825498
CAS RN: 2034486-92-3
M. Wt: 399.292
InChI Key: FIANHXMXFJASCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzamide, also known as BDP-9066, is a novel compound that has been synthesized for scientific research purposes. It is a small molecule that belongs to the class of benzamides and has shown promising results in various research studies.

Scientific Research Applications

Intermolecular Interactions in Antipyrine-like Derivatives

The study by Saeed et al. (2020) focuses on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of two new antipyrine derivatives, including a compound similar to the one you're interested in. The findings indicate significant intermolecular interactions and the importance of hydrogen bonds and π-interactions in stabilizing molecular structures (Saeed et al., 2020).

Synthesis and Biological Evaluation of Pyrazolopyrimidines

Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, exhibiting potential anticancer and anti-5-lipoxygenase activities. While the specific compound was not directly studied, the research offers insights into the broader family of compounds to which it belongs (Rahmouni et al., 2016).

Reactions of Bromocarbyne Complexes

Cordiner et al. (2008) explored the reactions of a bromocarbyne complex with a range of amines. Their research provides valuable information on the potential chemical behaviors and applications of bromine-substituted compounds in organometallic chemistry (Cordiner et al., 2008).

Synthesis and Antimicrobial Activity of Thio-Substituted Pyridine Derivatives

Gad-Elkareem et al. (2011) conducted a study on the synthesis of new thio-substituted pyridine derivatives and evaluated their antimicrobial activities. This study highlights the potential of pyridine derivatives in developing new antimicrobial agents (Gad-Elkareem et al., 2011).

Structural Study of Pyrazole-1-Carboxamides

Llamas-Saiz et al. (1999) investigated the crystal structures of pyrazole N-substituted primary amides, providing insights into the structural aspects of similar compounds (Llamas-Saiz et al., 1999).

Synthesis of Central Pyridine Skeleton of a Macrocyclic Antibiotic

Okumura et al. (1998) demonstrated the synthesis of a pyridine derivative crucial for the total synthesis of the macrocyclic antibiotic GE 2270 A, showcasing the medicinal chemistry applications of such compounds (Okumura et al., 1998).

properties

IUPAC Name

2-bromo-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O/c1-13-15(14(2)24(23-13)18-9-5-6-11-21-18)10-12-22-19(25)16-7-3-4-8-17(16)20/h3-9,11H,10,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIANHXMXFJASCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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